molecular formula C26H25NO4 B8014434 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B8014434
M. Wt: 415.5 g/mol
InChI Key: ZSZDXHZGMRCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a dimethylphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 3,4-dimethylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the side chain.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring or side chain.

    Reduction: Reduced forms of the carbonyl group or aromatic ring.

    Substitution: Substituted aromatic compounds with groups like nitro or halogen.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to the Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-tyrosine.

    Dimethylphenyl Derivatives: Compounds with similar aromatic structures, such as 3,4-dimethylphenylalanine.

Uniqueness

The combination of the Fmoc protecting group and the dimethylphenyl group makes this compound unique, offering specific reactivity and stability advantages in synthetic applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZDXHZGMRCNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.